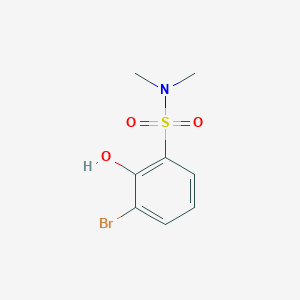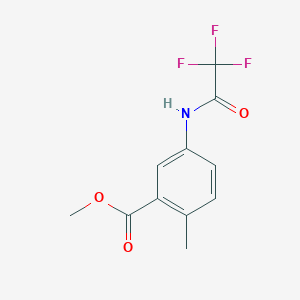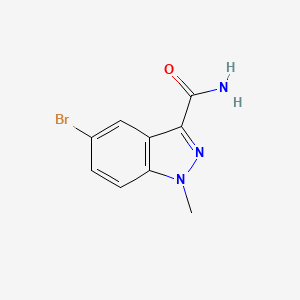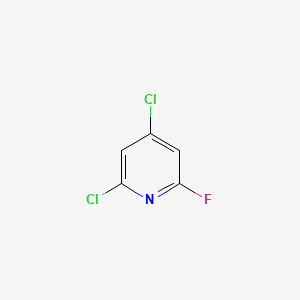
Formamidine Tetrafluoroborate
概要
説明
Formamidine tetrafluoroborate is a pseudo-halide salt widely used as a precursor in the preparation of perovskite-based optoelectronic systems. Its chemical formula is HC(NH2)2BF4. This compound plays a crucial role in enhancing the stability and performance of perovskite photodetectors and solar cells .
準備方法
Synthetic Routes and Reaction Conditions: Formamidine tetrafluoroborate can be synthesized through the reaction of formamidine hydrochloride with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
HC(NH2)2Cl+HBF4→HC(NH2)2BF4+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: Formamidine tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium chloride yields formamidine chloride and sodium tetrafluoroborate .
科学的研究の応用
Formamidine tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of formamidinium lead iodide perovskites, which are essential for high-efficiency solar cells.
Biology: Its derivatives are studied for potential use in biological imaging and as probes for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, including light-emitting diodes (LEDs) and photodetectors
作用機序
The mechanism by which formamidine tetrafluoroborate exerts its effects is primarily through its role as a precursor in the formation of perovskite materials. These materials exhibit excellent optoelectronic properties, such as high light absorption and charge carrier mobility. The formamidinium cation (HC(NH2)2+) interacts with lead iodide to form a stable perovskite structure, which is crucial for the efficiency and stability of perovskite solar cells .
類似化合物との比較
Methylammonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a formamidine group.
Cesium Tetrafluoroborate: Contains a cesium cation instead of formamidinium.
Ammonium Tetrafluoroborate: Contains an ammonium cation.
Uniqueness: Formamidine tetrafluoroborate is unique due to its ability to form stable perovskite structures with lead iodide, which are essential for high-performance optoelectronic devices.
特性
IUPAC Name |
aminomethylideneazanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.BF4/c2-1-3;2-1(3,4)5/h1H,(H3,2,3);/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJQPMLINTBPA-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C(=[NH2+])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


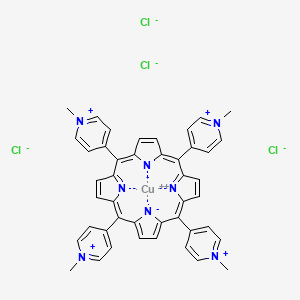



![tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl](/img/structure/B8133714.png)
